molecular formula C21H15N3O4 B2359954 N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide CAS No. 887873-10-1

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide

Cat. No.: B2359954
CAS No.: 887873-10-1
M. Wt: 373.368
InChI Key: AUZWAHCEDRATOF-UHFFFAOYSA-N
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Description

“N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide” is a complex organic compound. It contains a 1,4-benzodioxin ring, which is a type of aromatic ether. It also contains an oxadiazole ring, which is a type of heterocyclic aromatic ring containing oxygen and nitrogen .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,4-benzodioxin and oxadiazole rings, as well as the naphthalene ring and the amide linkage . These structural features could potentially influence its physical and chemical properties, as well as its biological activity.


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the aromatic rings and the amide linkage. The 1,4-benzodioxin and oxadiazole rings might participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic rings could contribute to its stability and solubility .

Scientific Research Applications

Anticancer Applications

Research indicates that derivatives of the mentioned compound, particularly involving 1,3,4-oxadiazole rings, exhibit notable anticancer properties. One study synthesized 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives, finding that one derivative exhibited significant activity against a breast cancer cell line. The synthesis employed steps involving Schiff base formation from corresponding hydrazides, followed by anticancer evaluation via in vitro methods (Salahuddin et al., 2014).

Antimicrobial and Antifungal Activities

Another facet of research on this compound is its potential in antimicrobial and antifungal applications. A study synthesized thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, evaluating them for antimicrobial and antiproliferative activities. Some synthesized compounds showed promising results, with specific derivatives demonstrating better outcomes compared to others in terms of minimum inhibitory concentration values against various microbial strains (Mansour et al., 2020).

Future Directions

Future research on this compound could involve studying its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activities. Such studies could provide valuable information about this compound and its potential applications .

Mechanism of Action

Target of Action

The primary targets of this compound are bacterial strains such as Escherichia coli and Bacillus subtilis . These bacteria are common pathogens that can cause a variety of infections in humans.

Mode of Action

This compound interacts with its bacterial targets by inhibiting their biofilm formation . Biofilms are communities of bacteria that adhere to each other on a surface, and they are often resistant to antibiotics. By inhibiting biofilm formation, this compound disrupts the bacteria’s ability to establish infections.

Biochemical Pathways

It is known that the compound exhibitsmoderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes play crucial roles in various biological processes, including inflammation and neurotransmission.

Pharmacokinetics

The compound’s molecular weight is181.1455 , which may influence its bioavailability and distribution within the body.

Result of Action

The compound’s action results in the inhibition of bacterial biofilm growth . Specifically, it has been found to inhibit B. subtilis biofilm growth by 60.04% and E. coli biofilm growth by 60.04% . This suggests that the compound could have potential as an antibacterial agent.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O4/c25-19(15-6-5-13-3-1-2-4-14(13)11-15)22-21-24-23-20(28-21)16-7-8-17-18(12-16)27-10-9-26-17/h1-8,11-12H,9-10H2,(H,22,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZWAHCEDRATOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=CC5=CC=CC=C5C=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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